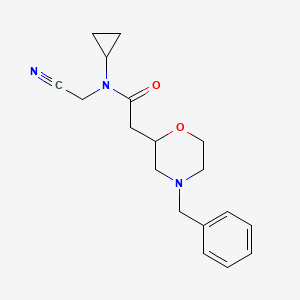![molecular formula C19H14ClN5O2 B2539048 N-(1-(3-Chlorphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamid CAS No. 919859-01-1](/img/structure/B2539048.png)
N-(1-(3-Chlorphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for their potential pharmacological activities. These compounds have been extensively studied due to their diverse biological properties, including anti-inflammatory and antitumor activities.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of appropriate benzamides with hydrazine or its derivatives. For instance, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which in turn were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be employed, involving key steps such as condensation, cyclization, and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structural assignments of these compounds are typically based on chemical and spectroscopic evidence, including X-ray crystallography, which provides detailed information about the bond lengths and angles . The presence of substituents like the 3-chlorophenyl and 4-methylbenzamide groups can influence the molecular geometry and electronic distribution, potentially affecting the compound's biological activity.
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, pyrazoline derivatives can be acetylated to yield N-acetyl analogs . The reactivity of these compounds can also be explored through 1,3-dipolar cycloaddition reactions, as demonstrated by the synthesis of octahydropyrano[2,3-d]pyrimidine derivatives . The chemical behavior of the compound would likely be similar, with the potential for reactions involving the amide group or the pyrazolo[3,4-d]pyrimidine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's pharmacokinetic profile. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be investigated using computational methods like density functional theory (DFT) . These properties are crucial for understanding the interaction of the compound with biological targets, which is often explored through molecular docking studies .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Stickstoffhaltige bicyclische Heterocyclen, wie z. B. Pyrido[1,2-a]pyrimidin-4-one, spielen eine entscheidende Rolle in der pharmazeutischen Forschung. Diese Verbindungen weisen vielfältige biologische Aktivitäten auf und wurden als potenzielle Arzneimittelkandidaten untersucht. Insbesondere wurden mehrere Pyrido[1,2-a]pyrimidin-4-on-Derivate in klinischen Studien für verschiedene Erkrankungen eingesetzt, darunter Antipsychotika, Beruhigungsmittel, Antioxidantien und Antiulkusmittel . Forscher erforschen weiterhin neuartige synthetische Strategien, um diese Gerüste effizient zu konstruieren und zu diversifizieren.
Katalyse
Die Struktur der Verbindung deutet auf potenzielle Anwendungen in der Katalyse hin. Zum Beispiel:
- CuI-katalysierte Synthese: Eine aktuelle Studie demonstrierte die Synthese von multisubstituierten Pyrido[1,2-a]pyrimidin-4-onen über eine Eintopf-Tandem-CuI-katalysierte C–N-Bindungsbildung/intramolekulare Amidierungsreaktion. Dieses Protokoll ermöglicht eine praktische und modulare Synthese aus leicht zugänglichen Ausgangsmaterialien mit guter funktioneller Gruppentoleranz und Gramm-Skala-Präparation .
- Montmorillonit K10 Tonkatalyse: Montmorillonit K10 Ton wurde als heterogener Katalysator für Kondensationsreaktionen verwendet, der hohe Ausbeuten an Produkten lieferte. Die Erforschung seines Potenzials bei der Synthese von Pyrido[1,2-a]pyrimidin-4-onen könnte interessant sein .
Organische Synthese
- Sequenzielle Reaktionen: Die Entwicklung von minimal gefährlichen, umweltfreundlichen und energieeffizienten sequenziellen Reaktionsfolgen ist unerlässlich. So könnte die Synthese von N-Phenylmaleimid-Vorläufern für Diels-Alder-Reaktionen von effizienten Synthesewegen profitieren .
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By disrupting the normal progression of the cell cycle, the compound can halt the proliferation of cells . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
It is noted that compounds in this series have a clogp value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to the disruption of the cell cycle . This could potentially lead to the death of the affected cells, depending on the specific cellular context .
Biochemische Analyse
Biochemical Properties
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide has been found to interact with certain enzymes, particularly CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a key enzyme involved in cell cycle regulation, and inhibition of this enzyme is an appealing target for cancer treatment .
Cellular Effects
In cellular studies, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide has shown significant inhibitory effects on the growth of various cell lines . It has been observed to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within certain cells .
Molecular Mechanism
The molecular mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide involves binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding interactions .
Temporal Effects in Laboratory Settings
It has been observed to exert significant effects on cell cycle progression and apoptosis over time .
Eigenschaften
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-5-7-13(8-6-12)18(26)23-24-11-21-17-16(19(24)27)10-22-25(17)15-4-2-3-14(20)9-15/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFYYQXQNAIVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2538965.png)

![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)


![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)






![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)
